Calcium urea sulfate
Description
Structure
2D Structure
Properties
CAS No. |
60513-24-8 |
|---|---|
Molecular Formula |
C4H16CaN8O8S |
Molecular Weight |
376.37 g/mol |
IUPAC Name |
calcium;urea;sulfate |
InChI |
InChI=1S/4CH4N2O.Ca.H2O4S/c4*2-1(3)4;;1-5(2,3)4/h4*(H4,2,3,4);;(H2,1,2,3,4)/q;;;;+2;/p-2 |
InChI Key |
XKDHSSVYYAGQDQ-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(N)N.C(=O)(N)N.C(=O)(N)N.C(=O)(N)N.[O-]S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Synthesis and Preparation Methodologies for Calcium Urea Sulfate
Mechanochemical Synthesis Approaches
Mechanochemical synthesis involves the use of mechanical force, such as grinding or milling, to induce chemical reactions and structural transformations in the solid state. hive.blog This solvent-free method offers a greener alternative to traditional solution-based syntheses. nsf.gov
Solid-State Transformation Mechanisms
The mechanochemical synthesis of calcium urea (B33335) sulfate (B86663) from calcium sulfate and urea proceeds through a solid-state transformation. mdpi.com During milling, the crystal structures of the parent materials are broken down and combined to form a new crystalline structure, [Ca(urea)₄]SO₄. mdpi.comhive.blog In this new structure, linear chains of CaSO₄ are present, and each calcium ion is coordinated by the oxygen atoms of four urea molecules, which are interconnected through hydrogen bonds. researchgate.net This process effectively immobilizes urea molecules within the crystal lattice. mdpi.com The transformation from reactants to the final cocrystal can be monitored in situ using techniques like Raman spectroscopy and synchrotron powder X-ray diffraction (PXRD). hive.blogirb.hr
Influence of Calcium Sulfate Hydration State on Mechanosynthesis
The hydration state of the calcium sulfate starting material significantly impacts the mechanochemical synthesis of calcium urea sulfate. irb.hr The common forms of calcium sulfate are anhydrite (CaSO₄), hemihydrate (CaSO₄·0.5H₂O), and dihydrate (gypsum, CaSO₄·2H₂O). mdpi.comirb.hr
Research has shown that the presence of crystalline water is crucial for the reaction to proceed efficiently. irb.hracs.org Time-resolved spectroscopic data reveal that the reactivity of the different calcium sulfate forms is largely determined by the water within their crystal structures. researchgate.netirb.hr
Calcium Sulfate Dihydrate (Gypsum): This is often the most reactive form for mechanosynthesis. The water molecules are directly coordinated to the calcium atoms, and their release during milling is thought to play a catalytic role and mechanically disrupt the crystal structure, making it more reactive. irb.hr Complete conversion to this compound is often achieved when using gypsum. irb.hr
Calcium Sulfate Hemihydrate: This form is also reactive, with water molecules present in the cavities of its crystal structure. irb.hr It readily converts to the dihydrate form when milled with water and shows good conversion to this compound. irb.hr
Anhydrous Calcium Sulfate: This is the thermodynamically least stable form but is surprisingly resistant to mechanochemical transformation. irb.hr Reactions using anhydrous calcium sulfate are often incomplete, even with the addition of external water. irb.hr The addition of external water has been found to have a weaker effect on accelerating the reaction compared to the crystalline water already present in the hydrated forms. irb.hr
This suggests that the in-situ release of water from the hydrated forms of calcium sulfate is more effective at promoting the reaction than simply adding water to the anhydrous form. irb.hr
Process Parameters in Mechanochemical Synthesis (e.g., milling time, frequency, temperature)
Several process parameters influence the efficiency and outcome of the mechanochemical synthesis of this compound.
Milling Time and Frequency: The duration and intensity of milling are critical. For instance, in a mixer mill operating at 30 Hz, significant conversion can be observed within an hour. irb.hr In some cases, complete conversion of parent materials has been reported within just 10 minutes of milling. nsf.gov However, prolonged grinding times may sometimes be necessary to achieve complete conversion. researchgate.net
Temperature: Elevated temperatures have been shown to significantly accelerate the reaction rate on all scales of synthesis. irb.hracs.org
Liquid Addition: While crystalline water is beneficial, the addition of external water can sometimes hinder the reaction progress by causing changes in the rheology of the mixture, leading to "caking" where the material sticks to the walls of the milling jar. irb.hr
Molar Ratio: The molar ratio of urea to calcium sulfate is a key factor. A common ratio used is 4:1, which corresponds to the stoichiometry of the final product, CaSO₄·4CO(NH₂)₂. researchgate.netscispace.com
Table 1: Effect of Process Parameters on Mechanochemical Synthesis
| Parameter | Observation | Source(s) |
|---|---|---|
| Milling Time | Complete conversion can be achieved in as little as 10 minutes, though longer times are sometimes required. | nsf.govresearchgate.net |
| Milling Frequency | A frequency of 30 Hz has been used effectively in mixer mills. | irb.hr |
| Temperature | Reactions proceed significantly faster at elevated temperatures. | irb.hracs.org |
| Liquid Addition | External water can hinder the reaction by altering the mixture's rheology. | irb.hr |
| Molar Ratio | A 4:1 molar ratio of urea to calcium sulfate is commonly employed. | researchgate.netscispace.com |
Scale-Up Considerations for Mechanochemical Production
Scaling up the mechanochemical synthesis of this compound from laboratory to industrial production involves several considerations. Two primary methods for scale-up are batch processing in larger mills, like planetary mills, and continuous processing using twin-screw extruders. irb.hr
Planetary Milling: Scale-up experiments have been successfully performed at 35 g, 50 g, and 100 g scales. irb.hr For example, reactions on the 50 g and 100 g scale using calcium sulfate dihydrate showed full conversion to the product. irb.hr
Twin-Screw Extrusion (TSE): This method allows for continuous production. Experiments with a 21-mm horizontal twin-screw extruder have demonstrated an average yield of approximately 5.5 g/min (or 330 g/h). irb.hracs.org
Energy Consumption: A significant advantage of scaling up is the potential for improved energy efficiency. Energy consumption to achieve complete conversion has been shown to decrease when moving from a small-scale mixer mill to a larger planetary mill or a twin-screw extruder. irb.hracs.org
Table 2: Energy Consumption in Different Mechanochemical Synthesis Scales
| Synthesis Scale | Energy Consumption (Wh/g) | Source(s) |
|---|---|---|
| Mixer Mill (70°C) | 7.6 | irb.hracs.org |
| Planetary Mill (50 g scale) | 3.0 | irb.hracs.org |
| Planetary Mill (100 g scale) | 4.0 | irb.hracs.org |
| Twin-Screw Extruder (70°C and RT) | 4.0 | irb.hracs.org |
Solution-Based Preparation Methods
Solution-based methods offer an alternative route to synthesizing this compound. These techniques typically involve the reaction of calcium sulfate and urea in a liquid medium.
Saturated Urea Solution Techniques
A prominent solution-based method involves the use of a saturated urea solution. mdpi.com In this process, a mixture of gypsum (calcium sulfate dihydrate) and urea, typically in a 1:4 molar ratio, is added to a saturated aqueous solution of urea. mdpi.comresearchgate.net The reaction proceeds spontaneously at room temperature. researchgate.netresearchgate.net
The mechanism is described as a dissolution-recrystallization process. mdpi.com The gypsum dissolves into calcium (Ca²⁺) and sulfate (SO₄²⁻) ions, which then recrystallize with urea molecules to form the this compound cocrystal. mdpi.com This method has been shown to be rapid, with the preparation process being almost complete within 10 minutes. mdpi.com An advantage of this technique is the potential to recycle the saturated urea mother liquor, which contributes to the sustainability of the process from a green chemistry perspective. mdpi.com
This method has been successfully applied using flue gas desulfurization (FGD) gypsum as a raw material, demonstrating its potential for utilizing industrial byproducts. mdpi.com The resulting this compound particles often exhibit a uniform size distribution. mdpi.com
Dissolution-Recrystallization Pathways
A prominent method for producing this compound involves a dissolution-recrystallization mechanism. researchgate.netmdpi.com This process is particularly effective when using industrial byproducts like flue gas desulfurization (FGD) gypsum as a raw material. researchgate.netmdpi.com
In this pathway, FGD gypsum, which is primarily calcium sulfate dihydrate, is introduced into a saturated urea solution. researchgate.netmdpi.com The gypsum dissolves, releasing calcium (Ca²⁺) and sulfate (SO₄²⁻) ions into the solution. researchgate.netmdpi.com These ions then recrystallize with urea (CO(NH₂)₂) molecules to form the this compound adduct, often in the form of gypsum-urea. researchgate.netmdpi.com This process is notable for its efficiency, with the preparation being almost complete within 10 minutes. researchgate.netmdpi.com The resulting gypsum-urea product typically exhibits a uniform particle size distribution, ranging from 30 to 90 micrometers. researchgate.netmdpi.com
A key advantage of this method is the sustainability it offers, particularly through the recyclability of the saturated mother urea solution. researchgate.net The dissolution-recrystallization approach is considered highly promising for preparing gypsum-urea with desirable environmental sustainability, contributing to the effective reutilization of FGD gypsum. researchgate.netmdpi.com The phase-transition process from urea to gypsum-urea via this method has been shown to be efficient at room temperature and not significantly dependent on temperature variations between 25 and 35 °C. mdpi.com
High-Pressure Synthesis and Reaction Kinetics
The synthesis of this compound can be significantly influenced by the application of high pressure, which affects both the formation of the adduct and the kinetics of the reaction.
Influence of Pressure on Adduct Formation
High-pressure conditions can facilitate the solid-state reaction between urea and gypsum to form the this compound complex. kyoto-u.ac.jp Research has shown that applying pressure in the range of 1 to 4,500 kg/cm ² at room temperature can induce the reaction, with noticeable progress observed within 30 minutes at a pressure of 3,000 kg/cm ². kyoto-u.ac.jp
However, the effect of pressure on urea conversion can be complex. In compaction tests, while hydrated forms of calcium sulfate can be used to prepare the adduct, the conversion of urea into the adduct often does not exceed 50%. icm.edu.plresearchgate.net Interestingly, an increase in compaction pressure beyond 98 MPa has been observed to decrease urea conversion. icm.edu.plresearchgate.net This phenomenon might be linked to the evolution of a solution from the sample during compaction at higher pressures. researchgate.net
Role of Crystal Water Release in Pressure-Induced Reactions
The release of crystal water from hydrated calcium sulfate is a critical factor in pressure-induced reactions. It is theorized that applying pressure to calcium sulfate dihydrate can make the crystal water unstable due to shearing stress among the grains. kyoto-u.ac.jp This released water is believed to facilitate the solid reaction between urea and calcium sulfate dihydrate. kyoto-u.ac.jp The displacement of water in the hydrate (B1144303) by urea is marked by a sudden increase in the conversion rate. icm.edu.pl
The presence of water within the crystal structure of the starting materials is essential for the reaction to proceed efficiently. irb.hr Mechanochemical synthesis studies have revealed that the reactivity of different forms of calcium sulfate is largely determined by the presence of water in their crystalline structure. irb.hr For instance, calcium sulfate hemihydrate, which has more loosely bound water, tends to show higher reactivity compared to anhydrous calcium sulfate. irb.hr
Granulation and Formulation Technologies
Granulation is a crucial step in producing a commercially viable this compound fertilizer, transforming the synthesized adduct into durable, easy-to-handle granules.
Extrusion and Screw Granulation Processes for Adduct Formation
Screw granulation, also known as extrusion, is a technology commonly applied in various industries and has been successfully adapted for the production of this compound fertilizers. ureaknowhow.comscribd.com This process can be used to directly produce fertilizers of the urea and calcium sulfate adduct type. ureaknowhow.comscribd.com
In one method, a mixture of phosphogypsum and urea, sometimes with the addition of water, is processed through a screw granulator. icm.edu.pl The reaction to form the adduct occurs during the mixing stage, and the resulting mixture is then granulated. icm.edu.pl Investigations have shown that fertilizers with a high degree of urea conversion into the adduct can be produced using crystallized urea and phosphogypsum with a reduced water content (28-30% w/w). ureaknowhow.com The extrusion process can be beneficially run at elevated temperatures, around 40°C, which can help reduce pressure inside the extruder. ureaknowhow.com
The following table summarizes the results of extrusion attempts with varying parameters:
| Raw Materials | Extrusion Temperature (°C) | Screw Speed (rpm) | Urea Conversion (%) | Granule Crushing Strength (N/granule) |
| Phosphogypsum (30% H₂O), Urea | 20 | 20 | >78 | >120 |
| Phosphogypsum (28% H₂O), Urea | 40 | Not specified | >70 | >100 |
| Phosphogypsum (28% H₂O), Urea, Kieserite | 20, 40, 60 | Not specified | 68-89 | >100 |
Data sourced from CHEMIK 2012, 66, 5, 535-540. ureaknowhow.com
Self-Assembly Mechanisms in Granule Production
During the production of this compound granules, self-assembly mechanisms can play a significant role in the final structure of the granule. google.comgoogle.com It is believed that a layer can self-form or self-assemble around the core this compound adduct during the manufacturing process. google.comgoogle.com
This self-assembled layer can be composed of various components, including:
Urea google.comgoogle.com
Calcium sulfate google.comgoogle.com
Additional this compound adduct google.comgoogle.com
A combination of the above in particulate form google.comgoogle.com
Utilization of Industrial Byproducts as Precursors
The synthesis of this compound can be achieved through more sustainable and economical routes by utilizing industrial byproducts as the source of calcium sulfate. mdpi.comresearchgate.net These byproducts, primarily flue gas desulfurization (FGD) gypsum and phosphogypsum, are abundant and their application in creating value-added products like specialized fertilizers contributes to a circular economy. mdpi.commdpi.com The primary component of these materials is calcium sulfate dihydrate (CaSO₄·2H₂O), which readily reacts with urea to form the desired adduct. mdpi.comscispace.com
Flue Gas Desulfurization (FGD) Gypsum Integration
Flue gas desulfurization (FGD) gypsum is a high-volume byproduct generated from the process of removing sulfur dioxide from the flue gases of fossil fuel-fired power plants. mdpi.com This material, primarily composed of calcium sulfate dihydrate, has been identified as a promising precursor for the synthesis of this compound. mdpi.compeers.international
One effective preparation strategy involves a dissolution-recrystallization mechanism in a saturated urea solution. mdpi.comresearchgate.net In this method, FGD gypsum is added to a saturated aqueous solution of urea at room temperature. mdpi.com The FGD gypsum dissolves, releasing calcium (Ca²⁺) and sulfate (SO₄²⁻) ions, which then recrystallize with the abundant urea molecules in the solution to form the stable this compound adduct, CaSO₄·4CO(NH₂)₂. mdpi.comresearchgate.net Research has demonstrated that this process is remarkably efficient, with the preparation being nearly complete within 10 minutes. mdpi.comresearchgate.net The resulting product precipitates as uniform crystals. mdpi.com A significant advantage of this method is the ability to recycle the saturated urea mother liquor, enhancing the sustainability and green chemistry aspects of the production process. mdpi.com
The typical chemical composition of FGD gypsum used as a raw material is detailed below. The primary constituent is calcium sulfate, making it a viable source for the synthesis. mdpi.com
Table 1: Chemical Composition of Flue Gas Desulfurization (FGD) Gypsum
| Compound | Formula | Weight % |
|---|---|---|
| Calcium Sulfate | CaSO₄ | 86.99% |
| Other constituents | - | 13.01% |
Data sourced from a study utilizing FGD gypsum from the Yuanyanghu Power Plant, China. mdpi.com
Phosphogypsum Applications in Synthesis
Phosphogypsum is another major industrial byproduct that serves as a viable precursor for this compound. researchgate.netresearchgate.net It is generated in large quantities during the production of phosphoric acid from phosphate (B84403) rock. mdpi.comresearchgate.net Although it primarily consists of calcium sulfate dihydrate, its use can be more complex due to the presence of impurities. nih.gov Nevertheless, its utilization is considered economically and ecologically favorable. researchgate.net
Several methods have been explored for the synthesis of the this compound adduct from phosphogypsum. researchgate.netscispace.com One successful approach involves the intensive mixing of phosphogypsum and urea in the presence of a specific amount of physical water. researchgate.net This method has been shown to yield high conversion rates of urea into the adduct form, with studies reporting efficiencies of over 85% and even as high as 90%. researchgate.netscispace.com The reaction proceeds via the formation of the CaSO₄·4CO(NH₂)₂ adduct. scispace.com
Another method involves mechanochemical synthesis, where phosphogypsum and urea are milled together. irb.hr The crystalline water within the phosphogypsum (calcium sulfate dihydrate) plays a crucial role in this process, as it can catalyze the reaction through partial dissolution and enhance particle diffusion. irb.hr Research has also been conducted on granulation techniques, where a mixture of phosphogypsum and urea is granulated to produce a solid fertilizer product. researchgate.net The properties of the final granulated product can be influenced by factors such as the water content of the raw materials and the granulation process parameters. scispace.comresearchgate.net
Table 2: Research Findings on Urea Conversion using Phosphogypsum
| Preparation Method | Key Parameters | Urea Conversion Rate | Source |
|---|---|---|---|
| Intensive Mixing with Water | Mixing in an electric mixer for 10 minutes at 20°C. | >85% | researchgate.net |
| Intensive Mixing | Sudden change in mixture consistency and color observed. | Up to 90% | scispace.com |
| Compaction | Requires initial drying of phosphogypsum to <15 wt.% moisture. | <50% | scispace.com |
Data synthesized from laboratory studies on adduct preparation. researchgate.netscispace.com
Structural Elucidation and Characterization of Calcium Urea Sulfate Complexes
Crystallographic Analysis
Crystallographic analysis provides fundamental information about the crystal structure of calcium urea (B33335) sulfate (B86663), including the arrangement of the calcium and sulfate ions and the urea molecules.
Single crystal X-ray diffraction is a powerful technique that has been instrumental in determining the precise three-dimensional structure of the calcium urea sulfate complex, specifically CaSO₄·4(CO(NH₂)₂). bibliomed.org Early and detailed studies using this method involved measuring thousands of X-ray intensities to refine the crystal structure to a high degree of accuracy, achieving a low R-factor of 0.059. bibliomed.orgrjpbcs.com
These investigations revealed a well-defined and ordered structure. The crystal is composed of linear chains of alternating calcium (Ca²⁺) and sulfate (SO₄²⁻) ions. bibliomed.org This chain-like arrangement is a recurring motif in the crystal structures of other calcium sulfate phases. bibliomed.org A key feature of the this compound complex is the coordination environment of the calcium ion. Each calcium ion is coordinated to four urea molecules, with the oxygen atoms of the urea molecules pointing towards the calcium ion. bibliomed.org This results in a dodecahedral coordination geometry around the calcium ions. bibliomed.org The urea molecules are interconnected through a network of hydrogen bonds, which further stabilizes the crystal lattice. bibliomed.org
The structural data obtained from single crystal X-ray diffraction serves as the definitive reference for the identification and characterization of this compound.
Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the routine identification and purity assessment of crystalline materials, including this compound. The formation of the this compound cocrystal from its parent compounds, such as gypsum (CaSO₄·2H₂O) and urea, can be readily monitored and confirmed using PXRD. ulm.ac.id
When calcium sulfate and urea react to form the cocrystal, the resulting PXRD pattern is distinctly different from the patterns of the starting materials. ulm.ac.idsci-hub.se The experimental PXRD pattern of the synthesized this compound exhibits a unique set of diffraction peaks, confirming the formation of a new crystalline phase. ulm.ac.id The purity of the synthesized product can be assessed by the absence of characteristic peaks from the reactant phases. ulm.ac.idsci-hub.se
Furthermore, the experimentally obtained PXRD patterns of mechanochemically synthesized CaSO₄·4urea have been shown to match well with the pattern simulated from the single crystal structure data. ulm.ac.id This correlation provides strong evidence for the successful formation of the target compound and the correctness of the crystal structure determined by single-crystal X-ray diffraction. In-situ synchrotron PXRD has also been employed to monitor the kinetics of the formation of this compound during mechanochemical synthesis in real-time. usda.govpolito.it
Based on single crystal X-ray diffraction data, the this compound complex, CaSO₄·4(CO(NH₂)₂), has been determined to crystallize in the triclinic crystal system. destechpub.comuou.ac.in The crystals are described as having a triclinic pseudotetragonal cell. bibliomed.orgdestechpub.com The triclinic system is the least symmetric of the seven crystal systems, characterized by three unequal crystallographic axes and three unequal interaxial angles. The specific space group determination provides a complete description of the symmetry elements present in the crystal lattice.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Triclinic |
| Cell Type | Pseudotetragonal |
Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment
Spectroscopic Characterization
Spectroscopic techniques provide valuable insights into the molecular structure, bonding, and functional groups present in this compound, complementing the information obtained from crystallographic analysis.
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules and has been effectively employed to study this compound. In-situ Raman spectroscopy is particularly useful for monitoring the progress of the mechanochemical synthesis of the [Ca(urea)₄]SO₄ cocrystal in real-time. usda.govpolito.it
The formation of the cocrystal is indicated by the appearance of a new, distinct peak in the Raman spectrum. For instance, a prominent new peak has been observed at approximately 975 cm⁻¹, which is characteristic of the this compound product and is absent in the spectra of the starting materials (calcium sulfate and urea). usda.govirb.hr The intensity of this peak can be monitored over time to study the kinetics of the reaction. researchgate.net
The Raman spectra of the final product can be compared with those of the reactants to confirm the completion of the reaction. The disappearance or significant reduction in the intensity of the characteristic peaks of the reactants, alongside the emergence of the new product peaks, provides clear evidence of the formation of the this compound complex. ulm.ac.id
Table 2: Key Raman Peak for this compound Formation Monitoring
| Species | Characteristic Peak (cm⁻¹) | Assignment |
| This compound Product | ~975 | Formation of the cocrystal |
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. In the context of this compound, IR spectroscopy helps to understand how the urea molecules are coordinated to the calcium ion.
The coordination of the urea molecule to a metal ion can occur through either the carbonyl oxygen atom or the amide nitrogen atoms. These different coordination modes result in characteristic shifts in the vibrational frequencies of the C=O and C-N bonds in the IR spectrum. rjpbcs.com
Coordination through Oxygen: When the urea molecule coordinates to the calcium ion through the carbonyl oxygen atom, a decrease in the C=O stretching frequency (ν(C=O)) is expected compared to free urea. This is because the coordination weakens the C=O double bond. This mode of coordination is common in urea complexes. rjpbcs.com
Coordination through Nitrogen: If coordination were to occur through the nitrogen atoms, an increase in the ν(C=O) frequency and a decrease in the C-N stretching frequency (ν(C-N)) would be anticipated. rjpbcs.com
In addition to the urea bands, the IR spectrum of this compound will also show characteristic absorption bands for the sulfate group (SO₄²⁻). The sulfate ion exhibits strong absorption bands typically in the region of 1100-1200 cm⁻¹ (asymmetric stretching) and weaker bands around 610-680 cm⁻¹ (bending modes). bellevuecollege.edu The presence of water of hydration would be indicated by broad O-H stretching bands around 3400-3500 cm⁻¹.
Table 3: General Infrared Absorption Regions for Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H (Amide) | Stretching | 3300 - 3500 |
| C=O (Urea) | Stretching | 1630 - 1680 (shift upon coordination) |
| C-N (Urea) | Stretching | 1400 - 1470 (shift upon coordination) |
| SO₄²⁻ (Sulfate) | Asymmetric Stretching | 1100 - 1200 |
| SO₄²⁻ (Sulfate) | Bending | 610 - 680 |
Raman Spectroscopy for Molecular Structure and Reaction Monitoring
Thermal Analysismdpi.com,researchgate.net
Thermal analysis techniques are crucial for understanding the stability and phase behavior of materials. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide detailed insights into its thermal properties.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stabilitymdpi.com,researchgate.net
Differential Scanning Calorimetry (DSC) is employed to investigate the thermal stability and phase transitions of this compound, often in comparison to pure urea. DSC measurements show that pure urea exhibits a distinct endothermic peak with an onset temperature of 132°C, which corresponds to its melting and decomposition. mdpi.com In contrast, the CaSO₄·4CO(NH₂)₂ cocrystal, also known as this compound, does not show this peak at 132°C. mdpi.comnsf.gov Instead, its thermal decomposition is shifted to significantly higher temperatures. mdpi.com
The DSC curve for CaSO₄·4CO(NH₂)₂ shows that the endothermal transition peak is shifted to 210°C. nsf.gov This shift indicates that the fundamental properties of urea are altered upon cocrystallization, leading to a more thermally stable compound. mdpi.com The absence of the 132°C peak in the cocrystal signifies that the urea is incorporated into a new, stronger crystal structure. nsf.gov This enhanced thermal stability is a key characteristic of the this compound ionic cocrystal. rsc.org
Thermogravimetric Analysis (TGA) for Decomposition Studiesresearchgate.net
Thermogravimetric Analysis (TGA) is utilized to study the decomposition pattern and thermal stability of this compound by measuring weight loss as a function of temperature. TGA reveals that hydrated forms of calcium sulfate, such as the dihydrate (gypsum) and hemihydrate, release water at different temperatures. The hemihydrate begins to release water at temperatures as low as 70°C, while the dihydrate is stable up to 110°C. irb.hr
When analyzing urea, TGA shows a significant decomposition stage starting at approximately 160°C and extending to 230°C, during which it loses about 70% of its initial weight. ureaknowhow.com For the this compound cocrystal, the thermal decomposition behavior is markedly different, reflecting its increased stability. The analysis of materials prepared from flue gas desulfurization (FGD) gypsum, which is primarily calcium sulfate dihydrate, confirms the thermal characteristics and purity of the resulting this compound adducts. mdpi.comresearchgate.net The TGA data, often coupled with DSC, provides a comprehensive understanding of the thermal degradation process of the cocrystal. mdpi.com
| Compound | Decomposition Onset Temperature (°C) | Key Observations | Reference |
|---|---|---|---|
| Calcium Sulfate Hemihydrate | 70 | Starts releasing water. | irb.hr |
| Calcium Sulfate Dihydrate | 110 | Stable up to this temperature before releasing water. | irb.hr |
| Urea | ~160 | Loses ~70% of its weight by 230°C. | ureaknowhow.com |
Coordination Chemistry and Supramolecular Interactionsmdpi.com,researchgate.net,scite.ai,rsc.org
The unique stability and structure of this compound are rooted in its complex coordination chemistry and the extensive network of supramolecular interactions within the crystal lattice.
Calcium Ion Coordination Environment and Dodecahedral Coordinationscite.ai
The crystal structure of this compound, with the formula CaSO₄·4(CH₄N₂O), reveals a specific and recurring coordination geometry for the calcium ions. scite.ai X-ray diffraction studies have determined that the calcium ions exhibit a dodecahedral coordination environment. researchgate.netscite.ai This coordination is a common feature in various calcium sulfate phases. scite.ai In the gypsum-urea structure, each calcium ion is situated roughly at the center, surrounded by the oxygen atoms of four urea molecules. researchgate.net This arrangement is a result of ion-dipole attractions. researchgate.net The CaSO₄·4CO(NH₂)₂ crystal structure consists of a triclinic pseudotetragonal cell characterized by linear chains of CaSO₄ and this distinct dodecahedral coordination of the calcium ions. nsf.gov
Hydrogen Bonding Networks within the Cocrystal Structurersc.org
Hydrogen bonding plays a pivotal role in the formation and stabilization of the supramolecular structure of this compound. The urea molecule itself is an ideal component for forming hydrogen bonds, with its planar structure, hydrogen bond-accepting oxygen atom, and hydrogen bond-donating amine groups. jst.go.jpwikipedia.org In the solid state, the oxygen center of a urea molecule typically engages in two N-H--O hydrogen bonds. wikipedia.org
Within the this compound cocrystal, the urea molecules are interconnected through hydrogen bonds. researchgate.net This extensive hydrogen-bonding network is a crucial supramolecular tool that dictates the crystal's architecture. researchgate.net The interactions are not limited to urea-urea connections; water molecules can also participate, strengthening the network through interactions with the urea C=O group and weakening the bonds around the NH₂ groups. acs.org The stability of the cocrystal is significantly influenced by these non-covalent interactions, which include hydrogen bonds and potentially other weak interactions like C-H--O bonds. researchgate.netacs.org
Formation and Stability of Ionic Cocrystalsresearchgate.net,irb.hr,researchgate.net
This compound is classified as an ionic cocrystal, a hybrid organic-inorganic material. scite.ai Its formation can be achieved through various methods, including mechanochemical synthesis from minerals like gypsum and solid urea inorganic acids, or through a dissolution-recrystallization mechanism in a saturated urea solution. mdpi.comscite.ai The resulting cocrystals, such as CaSO₄·4CO(NH₂)₂, possess unique properties inherited from their inorganic precursors, which contribute to their stability. scite.ai
The stability of these ionic cocrystals is significantly enhanced compared to pure urea. rsc.org This is evident in their reduced solubility and lower hygroscopicity. mdpi.comresearchgate.net For example, CaSO₄·4CO(NH₂)₂ remains dry and free-flowing at relative humidity below 75%, whereas urea becomes wet at around 72% relative humidity. mdpi.com This increased stability is attributed to the strong bonding within the cocrystal structure, which immobilizes the urea molecules in the crystal lattice. mdpi.comresearchgate.net The formation of the cocrystal fundamentally changes urea's properties, leading to a more robust and stable compound. mdpi.com
Chemical Reactivity and Transformation Mechanisms of Calcium Urea Sulfate
Hydrolysis and Decomposition Pathways
The stability of the calcium urea (B33335) sulfate (B86663) adduct differs markedly from that of its constituent, urea. In moist conditions, free urea is susceptible to rapid hydrolysis, a reaction catalyzed by the urease enzyme found in soil. mdpi.commdpi.com The formation of the calcium urea sulfate cocrystal, however, enhances the stability of the urea molecule. mdpi.com This increased stability is attributed to its lower aqueous solubility—almost 20 times lower than that of pure urea—and a more stable crystalline structure, which slows its dissolution and subsequent decomposition. mdpi.comureaknowhow.comgoogle.com
Thermal decomposition analysis further illustrates this enhanced stability. Differential scanning calorimetry shows that pure urea has a distinct endothermal peak with an onset at 132 °C, corresponding to its melting and decomposition. mdpi.comresearchgate.net In contrast, the this compound adduct does not exhibit this peak, indicating that the urea is stabilized within the cocrystal lattice. mdpi.com The decomposition temperature of urea within the adduct is shifted to a higher temperature of 195 °C. researchgate.net
The fundamental decomposition pathway begins with the dissolution of the adduct in an aqueous environment, releasing urea and calcium and sulfate ions. The released urea then undergoes hydrolysis, a process significantly influenced by the mechanisms described below.
The slower hydrolysis of urea from this compound is linked to the inhibition of the urease enzyme. nsf.gov Urease inhibitors can function through various mechanisms, including competitive or non-competitive binding to the enzyme's active site. mdpi.com In the case of this compound, the inhibition is hypothesized to result from a combination of factors rather than a single mode of action. nsf.gov
One proposed mechanism is the inhibition of the urease enzyme by the sulfate anion released during the adduct's dissolution. nsf.gov Another significant factor is the reduced availability of urea to the enzyme. The stable, low-solubility cocrystal structure limits the concentration of free urea in the surrounding environment, thereby slowing the rate at which the enzyme can catalyze its hydrolysis. mdpi.comnsf.gov Urease inhibitors often work by binding to the nickel ions in the enzyme's active site or by blocking the mobile flap at the entrance to the active site. acs.orgresearchgate.net The presence of sulfate anions may interfere with this enzymatic process.
Table 1: Proposed Mechanisms for Inhibition of Urea Hydrolysis
| Proposed Mechanism | Description | Key Factors |
|---|---|---|
| Anion Inhibition | The sulfate anion (SO₄²⁻), released upon dissolution, may interact with the urease enzyme, reducing its catalytic efficiency. nsf.gov | Sulfate ion concentration |
| Reduced Substrate Availability | The low solubility of the [Ca(CO(NH₂)₂)₄]SO₄ cocrystal limits the concentration of free urea available to the enzyme. mdpi.comnsf.gov | Low solubility, slow dissolution rate |
| Secondary Salt Effects | The formation of other salts, such as ammonium (B1175870) sulfate, alters the local chemical environment, potentially impacting enzyme activity. nsf.gov | pH changes, ionic strength |
The decomposition of this compound in an environmental matrix leads to the formation of various secondary salts. The initial hydrolysis of urea produces ammonium (NH₄⁺) and carbonate (CO₃²⁻) ions, which increases the local pH. mdpi.comfrontiersin.org These products can then react with the calcium (Ca²⁺) and sulfate (SO₄²⁻) ions also present from the dissolution of the adduct.
Inhibition of Urea Hydrolysis via Urease Enzyme Interaction Mechanisms
Mechanistic Studies of Adduct Formation
The synthesis of this compound, an adduct with the formula CaSO₄·4CO(NH₂)₂, involves the reaction of calcium sulfate with urea. scispace.com The reaction can be represented as:
CaSO₄·nH₂O + 4CO(NH₂)₂ → CaSO₄·4CO(NH₂)₂ + nH₂O (where n = 0, 0.5, or 2) scispace.comgoogle.com
Mechanochemistry, which uses mechanical force to induce chemical reactions, is an effective and sustainable method for synthesizing the adduct. nsf.govirb.hr Studies have shown that the reactivity of the calcium sulfate precursor is highly dependent on its degree of hydration. scispace.comirb.hr
Table 2: Reactivity of Calcium Sulfate Hydrates in Adduct Formation
| Calcium Sulfate Form | Formula | Reactivity with Urea | Observations |
|---|---|---|---|
| Anhydrous Calcium Sulfate | CaSO₄ | Very Low | Provides little to no conversion into the adduct, even with extended grinding time. scispace.comirb.hr |
| Calcium Sulfate Hemihydrate | CaSO₄·½H₂O | High | Exhibits the highest reactivity and shortest induction time for adduct formation. scispace.com |
| Calcium Sulfate Dihydrate (Gypsum) | CaSO₄·2H₂O | Moderate | Reacts readily, but typically more slowly than the hemihydrate form. scispace.comirb.hr |
The mechanochemical synthesis of this compound exhibits autocatalytic behavior, a phenomenon where a reaction product acts as a catalyst for the reaction. irb.hrresearchgate.net This is evidenced by the sigmoidal shape of the kinetic curves observed during in-situ monitoring of the synthesis, which is characteristic of an autocatalytic process. irb.hrresearchgate.net
This effect is strongly linked to the role of water. In the related synthesis of calcium urea phosphate (B84403), water produced during the reaction acts as a potent autocatalyst. researchgate.netrsc.org A similar mechanism is proposed for this compound, where the water included in the crystal structure of the hydrated calcium sulfate reagents is released during milling and plays a catalytic role. irb.hr This chemical autocatalysis allows the reaction to accelerate even with the minuscule amounts of water generated directly within the solid mixture. rsc.org
Water plays a dual and critical role in the kinetics of adduct formation. The presence of small amounts of water is essential for the reaction to proceed. irb.hr
Stoichiometric Water: Research indicates that water incorporated directly within the crystal structure of the calcium sulfate starting material (i.e., in the hemihydrate or dihydrate forms) is crucial for optimal reactivity. irb.hr The reaction can be viewed as the replacement of these structural water molecules by urea molecules. kyoto-u.ac.jp The internal stress created as this water leaves the crystal structure during milling is believed to contribute to the reaction acceleration. irb.hr
Catalytic and External Water: While structurally bound water is beneficial, the role of externally added water, as in liquid-assisted grinding (LAG), is more complex. While a small amount of water generated in-situ acts as an autocatalyst, adding larger amounts of external water can hinder the reaction. irb.hrrsc.org This negative effect is attributed to rheological changes in the reaction mixture, leading to "caking" and less efficient mixing of the reactants, which can shift the reaction equilibrium or prevent urea from coordinating with the calcium ions. irb.hr
Autocatalytic Effects in this compound Synthesis
Interactions with Environmental Components and Transformation Kinetics (Chemical Aspects)
When introduced into a soil environment, the chemical transformations of this compound are governed by its slow-release properties. The adduct's low solubility significantly retards its dissolution, ensuring that urea is released gradually over time. mdpi.comrsc.org This contrasts sharply with highly soluble conventional urea, where rapid dissolution can lead to significant nitrogen loss through ammonia (B1221849) volatilization and leaching. mdpi.commdpi.com
The hydrolysis of the slowly released urea produces ammonium (NH₄⁺), which is then subject to nitrification—a two-step process where soil microbes convert it first to nitrite (B80452) (NO₂⁻) and then to nitrate (B79036) (NO₃⁻). mdpi.comresearchgate.net The slow supply of ammonium from the adduct moderates these processes, potentially reducing the accumulation of nitrite and the emission of nitrous oxide (N₂O), a potent greenhouse gas. mdpi.comresearchgate.net
Impact on Nitrogen Transformation Processes in Soil (e.g., Nitrification, Denitrification)
The application of this compound cocrystals, such as CaSO₄·4CO(NH₂)₂, significantly alters nitrogen (N) transformation dynamics in the soil compared to conventional urea. The primary impact is a modulation of the rates of key microbial processes, including nitrification and denitrification. Standard urea, due to its high solubility, rapidly hydrolyzes in moist soil, a reaction catalyzed by the urease enzyme, leading to a surge of ammonium ions (NH₄⁺). mdpi.com This abundance of ammonium serves as a substrate for nitrification, a two-step microbial oxidation process that first converts ammonium to nitrite (NO₂⁻) and then to nitrate (NO₃⁻). mdpi.comscirp.org
The rapid production of high concentrations of ammonium and subsequently nitrate from conventional urea can accelerate N loss pathways. mdpi.com Enhanced nitrification and denitrification are primary contributors to these losses. mdpi.comresearchgate.net Denitrification is the microbial reduction of nitrate to gaseous forms of nitrogen, such as dinitrogen (N₂), nitric oxide (NO), or nitrous oxide (N₂O), which typically occurs under anaerobic or low-oxygen conditions. scirp.org
In contrast, this compound cocrystals exhibit a unique crystal structure that reduces the reactivity of the urea molecule and lowers its solubility. mdpi.comresearchgate.net This structure makes the nitrogen less accessible to soil microorganisms involved in N transformation. mdpi.comresearchgate.net Consequently, the rate of urea hydrolysis is slowed, leading to a more gradual release of ammonium into the soil environment. This controlled supply of ammonium substrate moderates the pace of nitrification. By avoiding a sudden peak in ammonium and nitrate concentrations, the potential for subsequent losses through denitrification is also reduced. mdpi.com Studies have shown that the concentration of mineralized nitrogen in the soil can remain higher for up to 10 weeks after the application of CaSO₄·4urea compared to other fertilizers. mdpi.com
The slower transformation process helps to synchronize nitrogen availability with plant demand, which can improve nitrogen use efficiency (NUE). mdpi.com By regulating the release of ammonium, the risk of nitrogen loss through rapid hydrolysis, leaching, and volatilization is effectively diminished. mdpi.com
Mechanisms of Reduced Ammonia Volatilization from Cocrystals
One of the most significant advantages of this compound cocrystals is the substantial reduction in ammonia (NH₃) volatilization compared to pure urea. This reduction is attributed to several interconnected chemical and physical mechanisms stemming from the cocrystal's unique structure.
The hydrolysis of urea by the urease enzyme creates an alkaline zone around the fertilizer granule, as the reaction produces ammonia and carbamic acid, which decomposes into more ammonia and carbon dioxide. fertilizerseurope.com This localized increase in pH shifts the equilibrium from ammonium (NH₄⁺) to ammonia (NH₃), a volatile gas, leading to significant N loss to the atmosphere. fertilizerseurope.commontana.edu
This compound cocrystals counteract this process primarily through their significantly lower aqueous solubility. Research has demonstrated that the solubility of CaSO₄·4urea is nearly 20 times lower than that of pure urea. mdpi.com This reduced solubility slows the entire hydrolysis process, preventing the rapid pH spike around the granule and thereby limiting the conversion of ammonium to volatile ammonia. mdpi.comnsf.gov
The proposed mechanisms for reduced ammonia volatilization include:
Decreased Urea Solubility : The cocrystal molecular structure is inherently more stable and less soluble in water than crystalline urea. nsf.govirb.hr This is the primary factor limiting the availability of urea for enzymatic hydrolysis.
Acid Anion Inhibition of Urease : The presence of the sulfate anion (SO₄²⁻) may contribute to the inhibition of the urease enzyme. nsf.gov
Formation of Secondary Salts : The gradual release of ammonium and sulfate ions can lead to the formation of secondary salts, such as ammonium sulfate ((NH₄)₂SO₄), which is non-volatile. nsf.gov
Altered Physical Properties : The cocrystal structure changes the fundamental properties of urea, making it less reactive and prone to decomposition. mdpi.comresearchgate.net
Research findings highlight the effectiveness of this reduced volatilization. In one study, pure urea lost up to 70% of its nitrogen as ammonia within 20 days, whereas an equivalent amount of ammonia loss from this compound cocrystal (URCASU) was observed only after more than 90 days. irb.hr Another experiment showed a four-fold decrease in NH₃ emissions for CaSO₄·4CO(NH₂)₂ after 30 hours compared to urea. nsf.gov
| Fertilizer | Time | NH₃ Emission (ppm) | Reference |
|---|---|---|---|
| Urea | ~30 hours | >150 | nsf.gov |
| CaSO₄·4CO(NH₂)₂ | ~42 hours (peak) | ~40 | nsf.gov |
| Parameter | Fertilizer | Finding | Reference |
|---|---|---|---|
| Dissolution Rate | Urea | >90% dissolved after 30 minutes | irb.hr |
| URCASU | Entirely dissolved after ~2 days | irb.hr | |
| NH₃ Emission | Urea | ~70% N emitted as NH₃ after 20 days | irb.hr |
| URCASU | ~70% N emitted as NH₃ after >90 days | irb.hr |
Influence on Nitrous Oxide (N₂O) Emissions Pathways
This compound also influences the emission pathways of nitrous oxide (N₂O), a potent greenhouse gas. N₂O in agriculture is primarily produced through the microbial processes of nitrification and denitrification. mdpi.commdpi.com The application of highly soluble nitrogen fertilizers like urea can stimulate these processes, leading to increased N₂O emissions. mdpi.com
In a greenhouse study comparing this compound cocrystal (UC) with urea (UR) at the same nitrogen rate, the urea treatment resulted in a significantly greater N₂O flux within the first week of application. mdpi.comresearchgate.net The peak N₂O flux from urea was large and occurred rapidly, while the peak from the cocrystal was delayed by about a month. mdpi.comresearchgate.net This delay demonstrates the cocrystal's ability to minimize rapid N loss to the environment shortly after application. mdpi.comresearchgate.net
The flux of N₂O has been shown to be positively correlated with the soil's nitrate (NO₃⁻-N) content. mdpi.com By controlling the rate of nitrification, this compound limits the size of the nitrate pool available for denitrification, which is a major pathway for N₂O production, particularly in wet or anaerobic soil conditions. mdpi.comscirp.org While higher application rates of the cocrystal can lead to cumulative emissions comparable to urea over a whole season, the initial, rapid loss phase is significantly dampened. mdpi.com
| Treatment | Description | Grain Yield Increase over Control (%) | Cumulative N₂O Emission (mg m⁻²) | Reference |
|---|---|---|---|---|
| UR100 | Urea at 150 kg N ha⁻¹ | 51.4% | 11.3 ± 0.40 | mdpi.com |
| UC100 | CaSO₄·4urea at 150 kg N ha⁻¹ | 87.5% | 7.95 ± 2.47 | mdpi.com |
| UC130 | CaSO₄·4urea at 130% of 150 kg N ha⁻¹ | 91.5% | 11.9 ± 2.72 | mdpi.com |
| C0 | Control (no fertilizer) | N/A | 5.29 ± 0.06 | mdpi.com |
Theoretical and Computational Chemistry of Calcium Urea Sulfate
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within the calcium urea (B33335) sulfate (B86663) crystal. mdpi.comrsdjournal.org These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of how urea molecules coordinate with calcium and sulfate ions. mdpi.comrsdjournal.orgumt.edu.my
The crystal structure of calcium urea sulfate, specifically CaSO₄·4(CH₄N₂O), reveals linear chains of CaSO₄ that are similar to those found in other calcium sulfate phases. researchgate.net A key feature is the dodecahedral coordination of the calcium ions. researchgate.netnsf.gov Each calcium ion is situated at the approximate center of four urea molecules. researchgate.net These urea molecules are interconnected through hydrogen bonds. researchgate.net The bonding between the calcium atom and the nitrogen atom of the urea molecule has been a subject of computational studies. umt.edu.my
Investigations into related systems, such as the interaction of urea with hydroxyapatite, have shown that new bonds can form between the calcium atom of the mineral and the nitrogen atom of the urea molecule, with bond lengths in the range of 2.64 Å to 2.85 Å. umt.edu.my This suggests a strong interaction and stabilization of the urea molecule within the crystal lattice. The analysis of the electronic structure helps in understanding the charge distribution and the nature of the ionic and covalent interactions that hold the compound together. researchgate.net The high birefringence observed in crystals of CaSO₄·4CO(NH₂)₂ is indicative of a highly anisotropic underlying crystal structure, which can be explained by the arrangement and bonding of the urea molecules. acs.org
Table 1: Key Aspects of Electronic Structure and Bonding in this compound
| Feature | Description | Source(s) |
| Coordination | Calcium ions exhibit dodecahedral coordination. | researchgate.netnsf.gov |
| Urea Arrangement | Four urea molecules surround each calcium ion and are interconnected by hydrogen bonds. | researchgate.net |
| Primary Bonding | Linear chains of CaSO₄ form the backbone of the crystal structure. | researchgate.net |
| Interspecies Bonding | Evidence suggests the formation of a bond between the calcium atom and the nitrogen atom of the urea molecule. | umt.edu.my |
| Optical Properties | The compound exhibits high birefringence, reflecting its anisotropic crystal structure. | acs.org |
Molecular Dynamics Simulations of Crystal Growth and Stability
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic processes of crystal growth and to assess the stability of the resulting crystal structures. mdpi.com These simulations can model the interactions between calcium sulfate and urea molecules in solution, providing insights into the nucleation and subsequent growth of this compound crystals. acs.orgacs.org
MD simulations have been used to predict crystal morphology by calculating the interactions between the crystal and solvent molecules. mdpi.com By simulating properties such as lattice energy and intermolecular forces, the morphology and stability of the crystal can be predicted. mdpi.com For instance, simulations can help understand how additives influence the crystal morphology of related compounds like calcium sulfate whiskers. mdpi.com
The stability of the this compound cocrystal is a key area of investigation. mdpi.com Differential scanning calorimetry (DSC) analysis shows that the thermal stability of CaSO₄·4urea is significantly different from that of pure urea. mdpi.com Urea typically shows an endothermic peak around 132 °C due to its melting and decomposition. mdpi.comnsf.gov In the CaSO₄·4urea cocrystal, this peak is absent, and the decomposition shifts to higher temperatures, suggesting that the molecular structure of the cocrystal stabilizes the urea molecules more effectively than in a pure urea crystal. mdpi.comresearchgate.net This increased stability is attributed to the stronger bonding within the cocrystal structure. nsf.govresearchgate.net
The formation of this compound often involves a dissolution-recrystallization mechanism, where gypsum (CaSO₄·2H₂O) dissolves into Ca²⁺ and SO₄²⁻ ions, which then recrystallize with urea molecules. researchgate.net MD simulations can model this process, helping to understand the role of water and the kinetics of the reaction. acs.org The presence of crystalline water in the reactants, such as in calcium sulfate dihydrate or hemihydrate, has been shown to be essential for the reaction to proceed efficiently. researchgate.netacs.org
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) is a widely used computational method to investigate reaction pathways and the energetics of chemical processes, providing a quantum mechanical basis for understanding the formation of this compound. mdpi.comrsdjournal.orgias.ac.in DFT calculations can elucidate the mechanism of interaction between urea and calcium sulfate, including the role of intermediates and transition states. acs.org
Studies on analogous systems provide valuable insights. For example, DFT calculations on the decomposition of ammonium (B1175870) nitrate (B79036) in the presence of calcium sulfate have shown that the sulfate anion can intercept a proton from nitric acid, which is an initial decomposition product. acs.org This interaction prevents the further decomposition of nitric acid into more reactive species, thus stabilizing the system. acs.org A similar stabilizing interaction is proposed for the this compound system, where the sulfate group can influence the reactivity of the urea molecules.
The energetics of the formation of this compound from its constituent parts (calcium sulfate and urea) can be calculated using DFT. These calculations can determine the heat of formation and the relative stability of different crystal polymorphs. researchgate.net For instance, in the study of urea's interaction with hydroxyapatite, DFT calculations determined interaction energies ranging from -0.09719 eV to -1.2245 eV, confirming a favorable reaction. umt.edu.myumt.edu.my
The reaction to form this compound can proceed through different pathways depending on the starting materials, such as anhydrous calcium sulfate, hemihydrate, or dihydrate. scispace.comirb.hr DFT can be employed to model these different reaction pathways and determine the activation energies associated with each, helping to explain experimental observations, such as the higher reactivity of calcium sulfate hemihydrate compared to the dihydrate or anhydrous forms. scispace.comirb.hr
Table 2: Energetic and Mechanistic Insights from DFT Studies
| Aspect | Finding | Implication | Source(s) |
| Interaction Energy | Favorable (negative) interaction energies calculated for urea with calcium-containing minerals. | Indicates spontaneous formation of the complex is likely. | umt.edu.myumt.edu.my |
| Reaction Mechanism | Anion (sulfate) can intercept protons, preventing further decomposition reactions. | Explains the enhanced thermal stability of the cocrystal. | acs.org |
| Reactant Reactivity | Different hydrated forms of calcium sulfate exhibit different reaction kinetics. | DFT can model the energy barriers for each pathway to explain reactivity differences. | scispace.comirb.hr |
| Bond Formation | DFT confirms the possibility of new bond formation between calcium and urea's nitrogen atom. | Provides a quantum mechanical basis for the observed crystal structure and stability. | umt.edu.my |
Computational Modeling of Diffusion and Release Kinetics
Computational modeling is essential for understanding and predicting the diffusion of urea from the this compound matrix and its subsequent release kinetics. nih.gov This is particularly relevant for its application as a slow-release fertilizer, where controlling the rate of nutrient release is crucial. researchgate.net
Models can be developed to simulate the dissolution of the this compound crystal in an aqueous environment. The significantly lower aqueous solubility of the [Ca(urea)₄]SO₄ cocrystal compared to pure urea is a key factor in its slow-release properties. acs.org The release of urea is thought to be governed by the dissolution of the cocrystal, followed by the diffusion of the dissolved species.
Mathematical models, often based on diffusion equations, can be used to describe the release profile of urea over time. researchgate.net These models can take into account factors such as the particle size of the fertilizer, the properties of the surrounding medium (e.g., soil), and the solubility of the compound. researchgate.net For example, the release of nitrogen from coated urea has been modeled using functions like the Richards function to describe the release parameters. acs.orgureaknowhow.com
While specific computational models for the diffusion and release kinetics of this compound are not extensively detailed in the provided search results, the principles can be inferred from studies on other controlled-release fertilizer systems. nih.gov For instance, the diffusion of urea through a calcium carbonate matrix has been analyzed theoretically to understand the encasement of ureolytic bacteria. copernicus.org Similarly, models for calcium diffusion in neurons incorporate buffering and extrusion mechanisms, which are analogous to the binding and release of urea from the crystal lattice. nih.gov The development of such models for this compound would be a critical step in optimizing its formulation for agricultural applications.
Advanced Analytical Techniques for Calcium Urea Sulfate Analysis in Complex Matrices
Chromatographic Methods for Component Separation and Quantification
Chromatography is a fundamental technique for separating the components of a mixture. In the context of calcium urea (B33335) sulfate (B86663) analysis, both high-performance liquid chromatography and gas chromatography play crucial roles.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems
High-performance liquid chromatography (HPLC) is a powerful tool for the determination of urea and sulfate in various complex sample matrices. researchgate.netresearchgate.net The technique separates components in a liquid mobile phase using a solid stationary phase packed into a column. For urea analysis, methods often involve derivatization to enhance detection. researchgate.net One such method uses xanthydrol to react with urea, forming a product that can be quantified by fluorescence detection (λex=213 nm; λem=308 nm). researchgate.net This approach offers a sensitive and low-cost alternative for determining urea content. researchgate.net
HPLC methods have been developed for the analysis of urea and its byproducts, like biuret (B89757), in fertilizers. researchopenworld.comresearchopenworld.com For instance, a method using a propylamine (B44156) column can effectively separate biuret from urea and other nitrogen-containing compounds. researchopenworld.com The choice of column and detector is critical; while C18 columns are common, they may not be suitable for all fertilizer matrices, especially those containing nitrates which can interfere with UV detection at 200 nm. researchopenworld.com
The following table summarizes typical HPLC conditions for the analysis of urea-related compounds:
| Parameter | Setting | Source |
| Column | Propylamine or C18 | researchopenworld.comresearchopenworld.com |
| Mobile Phase | Acetonitrile/Water mixture | researchopenworld.comresearchopenworld.com |
| Detection | UV or Fluorescence | researchgate.netresearchopenworld.com |
| Derivatizing Agent | Xanthydrol (for urea) | researchgate.net |
Gas Chromatography (GC) for Volatile Byproducts
Gas chromatography (GC) is essential for analyzing volatile organic compounds that may arise as byproducts of urea decomposition or be present in the sample matrix. gcms.czmdpi.com In GC, a sample is vaporized and injected into a column where it is separated based on the components' boiling points and interactions with the stationary phase. gcms.cz The separated components are then detected, often by a mass spectrometer (GC-MS). mdpi.comuri.edu
For the analysis of urea, direct GC analysis is challenging due to its low volatility. google.com Therefore, derivatization is often employed to convert urea into a more volatile compound. google.com One method involves the enzymatic decomposition of urea by urease to produce ammonia (B1221849), which then reacts with a derivatizing agent like heptafluorobutyryl chloride to form a volatile product detectable by GC-MS. google.com This approach allows for the specific and sensitive quantification of urea. google.com
GC-MS is also instrumental in studying the thermal decomposition of urea, identifying volatile byproducts such as ammonia, carbon dioxide, and various organic compounds. uri.edursc.org
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. rsc.org When coupled with chromatographic separation methods (hyphenated techniques), it provides a high degree of sensitivity and specificity for compound identification and quantification. rsc.org
LC-MS/MS for Comprehensive Compound Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. rsc.org This technique is highly effective for the analysis of urea and its derivatives in complex matrices like biological fluids and environmental samples. researchgate.netresearchgate.net The use of two mass analyzers (tandem MS) allows for the selection of a specific parent ion and the analysis of its fragmentation products, which greatly enhances selectivity and reduces matrix interference. researchgate.net
LC-MS/MS methods have been developed for the quantitative analysis of urea in various types of water, achieving detection limits in the parts-per-billion (ppb) range without extensive sample preparation. researchgate.net Furthermore, LC-MS/MS is considered a reliable method for urea quantification in animal feed and yeast, offering consistent and accurate results compared to other methods. researchgate.net The development of multi-matrix LC-MS/MS methods allows for the consistent measurement of urea across different sample types, which is particularly useful in complex studies. researchgate.net
The table below outlines key aspects of LC-MS/MS methods for urea analysis:
| Feature | Description | Source |
| Ionization Technique | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | researchgate.net |
| Detection Mode | Selected Reaction Monitoring (SRM) | lcms.cz |
| Internal Standards | Stable-isotope-labeled urea ([¹⁵N₂]-urea, [¹³C,¹⁵N₂]-urea) | researchgate.net |
| Sample Preparation | Minimal, often dilution or simple extraction | researchgate.netresearchgate.net |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Composition
Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique used for determining the elemental composition of a sample. researchgate.netthermofisher.com It can detect most elements of the periodic table at trace and ultra-trace concentrations. thermofisher.comnih.gov In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. nih.gov The resulting ions are then passed into a mass spectrometer for separation and detection. nih.gov
For the analysis of calcium urea sulfate, ICP-MS is invaluable for accurately quantifying the elemental constituents, namely calcium and sulfur. scispec.co.th It is a powerful tool for analyzing fertilizers to determine the concentrations of major nutrients, secondary nutrients (like Ca and S), and micronutrients, as well as potentially toxic elements. scispec.co.thspectroscopyonline.com While ICP-Optical Emission Spectrometry (ICP-OES) is also commonly used for nutrient analysis in fertilizers, ICP-MS offers superior detection limits. scispec.co.thspectroscopyonline.com
The following table highlights the capabilities of ICP-MS for fertilizer analysis:
| Element Category | Examples | Analytical Capability |
| Secondary Nutrients | Calcium (Ca), Sulfur (S) | Precise quantification |
| Micronutrients | Boron (B), Manganese (Mn), Iron (Fe) | Trace level detection |
| Toxic Elements | Arsenic (As), Cadmium (Cd), Lead (Pb) | Ultra-trace level detection |
Advanced X-ray Based Techniques for In-situ Monitoring
Advanced X-ray techniques, particularly those utilizing synchrotron radiation, are powerful for the in-situ monitoring of chemical reactions and material transformations. cabidigitallibrary.orgnih.gov These methods provide real-time information on the structural and chemical changes occurring during the formation of this compound.
The synthesis of the this compound cocrystal, [Ca(urea)₄]SO₄, from urea and various forms of calcium sulfate (e.g., gypsum, CaSO₄·2H₂O) has been monitored in real-time using in-situ synchrotron powder X-ray diffraction (PXRD). acs.orgirb.hrresearchgate.net This technique allows researchers to follow the evolution of the crystalline phases during the reaction, providing insights into the reaction kinetics and mechanism. acs.orgirb.hr For example, studies have shown that the presence of water in the crystal structure of the calcium sulfate reactant is crucial for the reaction to proceed. acs.orgresearchgate.net
Synchrotron-based techniques offer several advantages over conventional laboratory X-ray sources, including higher brilliance and the ability to perform time-resolved experiments. cabidigitallibrary.orgnih.gov This enables the detailed study of reaction pathways, such as the dehydration of gypsum and the subsequent formation of the this compound cocrystal. acs.org Other synchrotron-based methods like X-ray Absorption Near-Edge Structure (XANES) spectroscopy can provide information on the chemical state and speciation of elements like sulfur and calcium within the material. esrf.frcnpem.br
The combination of in-situ Raman spectroscopy and synchrotron PXRD has been particularly effective in studying the mechanochemical synthesis of urea-containing fertilizer cocrystals, revealing the influence of factors like temperature and the presence of water on the reaction rate and product formation. acs.orgirb.hrhive.blogrsc.orgresearchgate.netnih.gov
Spectroscopic Methods for Quantitative Analysis
Spectroscopic techniques are vital for the quantitative analysis of this compound, enabling the determination of component ratios and the degree of adduct formation.
Quantitative Raman Spectroscopy for Component Ratio Determination
Quantitative Raman spectroscopy is a non-destructive technique well-suited for both in-situ reaction monitoring and ex-situ quality control of this compound. irb.hrresearchgate.net The method relies on the principle that the intensity of Raman scattering is proportional to the concentration of the scattering species. researchgate.net It can serve as a molecular "fingerprint" to identify and quantify the relative amounts of different materials in a mixture. researchgate.net
In the context of this compound synthesis, the formation of the cocrystal product, often abbreviated as URCASU, is clearly marked by the appearance of a new, characteristic peak in the Raman spectrum at approximately 975 cm⁻¹. irb.hr This peak is distinct from the vibrational modes of the reactants, urea and calcium sulfate. irb.hr
For quantitative analysis, a calibration is typically required using samples with known compositions. researchgate.net The progress of the reaction can be monitored in real-time by tracking the intensity of this product peak. irb.hr Studies have used in-situ Raman spectroscopy to compare the kinetics of reactions under different conditions, such as neat grinding versus liquid-assisted grinding (LAG) and at various temperatures. irb.hr For example, monitoring revealed that for calcium sulfate dihydrate, a neat reaction at room temperature started after 30 minutes of milling, whereas a water-assisted reaction began after only 8 minutes. irb.hr
Table 1: Key Raman Peak for this compound Identification
| Compound | Key Raman Peak (cm⁻¹) | Significance |
|---|
This technique allows for the determination of the component ratio by comparing the intensities of characteristic peaks of the reactants and the product, thereby quantifying the degree of conversion. researchgate.net
Solubility-Based Analytical Methods for Adduct Conversion (e.g., n-butanol extraction)
A widely used method for determining the conversion of urea into the this compound adduct is based on the differential solubility of the components in a specific organic solvent. researchgate.netproquest.comscispace.com The method leverages the fact that free urea is soluble in n-butanol, whereas the this compound adduct (CaSO₄·4CO(NH₂)₂) is practically insoluble. researchgate.neticm.edu.pl
The procedure involves:
Extracting a weighed sample of the formulated product with n-butanol. researchgate.netureaknowhow.com
The solvent dissolves the unreacted (free) urea, leaving the adduct and calcium sulfate as solid residue. researchgate.net
The amount of urea in the n-butanol extract is then quantified, typically using spectrophotometry or other standard methods. researchgate.net
The degree of urea conversion into the adduct form is calculated based on the initial amount of urea and the amount of free urea recovered in the extract. researchgate.netureaknowhow.com
This analytical approach has been successfully applied to evaluate the efficiency of various preparation methods for the adduct, such as grinding, compaction, and mixing in the presence of water. researchgate.netproquest.comscispace.com Research has shown that high conversion rates, exceeding 85-90%, can be achieved, indicating the effectiveness of certain production techniques. researchgate.netproquest.com
Table 2: Urea Conversion Efficiency by n-Butanol Extraction
| Preparation Method | Urea Conversion Rate | Reference |
|---|---|---|
| Mixing with physical water | > 85% | researchgate.netproquest.com |
| Compaction | < 50% | scispace.comicm.edu.pl |
It is important to note that the presence of moisture can potentially interfere with the selectivity of free urea dissolution in n-butanol, so analysis of dried materials may yield more accurate results. researchgate.net
Moisture Determination Techniques in Formulated Products
Controlling the moisture content in formulated this compound products is critical as it affects handling, storage stability, and granule strength. ste-mart.com Two primary methods are employed for accurate water determination.
Karl Fischer Titration for Water Content
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a wide variety of solid and liquid samples, including fertilizers. ste-mart.comfertilizer.org It is considered a reference method for moisture analysis and is based on a chemical reaction between iodine and water in the presence of sulfur dioxide and a suitable base. ste-mart.comfertilizer.org
The KF method can measure the total water content, including both surface (free) water and bound water of hydration. fertilizer.org This is particularly relevant for this compound formulations, which may contain various hydrated forms of calcium sulfate. The titration can be performed using two main approaches:
Volumetric Titration: A KF reagent containing iodine is added to the sample until all the water has been consumed. ste-mart.com This method is suitable for samples with higher moisture content.
Coulometric Titration: Iodine is generated electrochemically in the titration cell. This is an absolute method and is extremely sensitive, making it ideal for samples with very low water content (ppm levels). ste-mart.commcckf.com
For fertilizers like urea, the sample is typically dissolved or dispersed in a suitable dehydrated solvent before titration. mcckf.com The KF method is advantageous because it does not usually involve heating, making it suitable for thermally unstable substances. fertilizer.org
Low-Temperature Vacuum Gravimetric Methods for Surface Water
The low-temperature vacuum gravimetric method is used to determine the amount of surface or "crude" moisture on un-ground fertilizer samples. fertilizer.org This technique is particularly useful when it is necessary to measure only the non-chemically bound water, avoiding the loss of water of hydration from the crystalline structure, which can occur at higher temperatures. fertilizer.orglibretexts.org
The method involves drying a sample under controlled conditions:
A pre-weighed sample is placed in a vacuum oven.
The sample is heated at a low temperature (e.g., below the decomposition or dehydration temperature of the components).
A vacuum is applied to facilitate the evaporation of surface water. fertilizer.org
The sample is dried to a constant weight, and the mass loss is attributed to the surface water content. researchgate.net
This method is officially recognized for analyzing phosphate (B84403) fertilizers, where low temperatures are required to prevent the volatilization of non-water molecules and waters of hydration. fertilizer.org Given that this compound formulations contain calcium sulfate, which can exist in different hydration states (dihydrate, hemihydrate), this low-temperature method is valuable for selectively quantifying surface moisture without altering the chemical composition of the adduct or the sulfate carrier. nih.govfertilizer.org
Advanced Topics in Calcium Urea Sulfate Research
Structure-Property Relationships Governing Chemical Stability and Release Profiles
The unique crystal structure of calcium urea (B33335) sulfate (B86663), specifically the [Ca(urea)4]SO4 cocrystal, is central to its enhanced stability and controlled-release characteristics. irb.hracs.org The formation of this cocrystal significantly alters the properties of urea. Research has shown that the solubility of calcium urea sulfate is markedly lower than that of pure urea. irb.hrmdpi.com For instance, one study found the solubility of this compound to be approximately 20 times lower on a molar basis compared to urea. acs.org This reduced solubility is a key factor in its slower nitrogen release profile, which helps in minimizing nitrogen loss to the environment. mdpi.comashs.org
Differential scanning calorimetry (DSC) analyses have further illuminated the enhanced thermal stability of this compound. mdpi.comnsf.gov Pure urea exhibits a distinct endothermic peak around 132°C, corresponding to its melting and decomposition. mdpi.comnsf.gov In the this compound cocrystal, this peak is absent, indicating that the urea molecules are stabilized within the new crystal lattice. mdpi.comnsf.gov This stabilization is attributed to the formation of different types of bonds within the cocrystal structure. nsf.gov The enhanced stability prevents rapid volatilization and leaching of nitrogen, common issues with traditional urea fertilizers, thereby improving nitrogen use efficiency. rsc.org
The release of nitrogen from this compound is a delayed process compared to the rapid dissolution of urea. icm.edu.plashs.org This controlled release is advantageous for agricultural applications, as it can better synchronize nutrient availability with crop demand. sabic.com
Interplay of Mechanochemical and Thermal Processes in Material Design and Optimization
The synthesis of this compound has been effectively achieved through mechanochemical methods, which involve the grinding of solid reactants. irb.hrnsf.gov This solvent-free approach offers a more sustainable manufacturing process by reducing or eliminating the need for handling and evaporating solutions. nsf.gov Research has explored the use of various calcium sulfate sources, including anhydrous calcium sulfate, calcium sulfate hemihydrate, and calcium sulfate dihydrate (gypsum), in the mechanochemical synthesis of the cocrystal. irb.hr
In-situ monitoring using techniques like Raman spectroscopy and synchrotron powder X-ray diffraction (PXRD) has revealed that the presence of crystalline water in the calcium sulfate reactant is crucial for the reaction to proceed efficiently. irb.hracs.org Calcium sulfate hemihydrate has been observed to be more reactive than the dihydrate or anhydrous forms under mechanochemical conditions. irb.hricm.edu.pl
Thermal conditions also play a significant role in the synthesis. irb.hr Experiments conducted at elevated temperatures have shown a considerable increase in the reaction rate. irb.hracs.org The combination of mechanical force and thermal energy allows for the efficient and scalable production of this compound. irb.hr Both batch processing in planetary mills and continuous flow methods using twin-screw extruders have been successfully employed for large-scale synthesis. irb.hr
Development of Next-Generation Enhanced-Efficiency Formulations
This compound is a key component in the development of next-generation enhanced-efficiency fertilizers (EEFs). sabic.comureaknowhow.com These fertilizers are designed to improve nutrient uptake by crops and reduce environmental losses. gov.mb.cascielo.br The slower dissolution rate of the urea in the this compound adduct is a primary mechanism for its enhanced efficiency. ureaknowhow.com
Research is ongoing to further optimize these formulations. One approach involves the creation of granules that contain a combination of urea, calcium sulfate, and the this compound adduct. google.com This allows for a higher elemental nitrogen content (from 33% to 40%) compared to the pure adduct, which contains up to 27% nitrogen. google.com
The development of such formulations aims to provide a balanced delivery of essential nutrients, including nitrogen, calcium, and sulfur, to crops. sabic.com By controlling the release of nitrogen, these advanced fertilizers can help mitigate issues like ammonia (B1221849) volatilization and nitrate (B79036) leaching. nsf.govureaknowhow.com
Comparative Studies with Other Urea-Salt Cocrystals and Adducts
To better understand the unique properties of this compound, researchers have conducted comparative studies with other urea-salt cocrystals and adducts. These studies provide valuable insights into how different salt components influence the physicochemical properties and reactivity of the resulting urea-based compounds.
Comparison of Physicochemical Properties (e.g., solubility, thermal stability)
When compared to other urea-salt cocrystals, such as those formed with magnesium sulfate, calcium dihydrogen phosphate (B84403), and calcium nitrate, this compound demonstrates distinct thermal behavior. nsf.govrsc.org
DSC analysis shows that while pure urea melts at around 132°C, the melting points of the cocrystals are significantly shifted to higher temperatures. mdpi.comnsf.gov For instance, the magnesium sulfate-urea cocrystal exhibits a new melting peak around 210°C. nsf.govrsc.org The calcium dihydrogen phosphate-urea cocrystal shows a new peak at approximately 197°C. rsc.org This increased thermal stability across different urea-salt cocrystals indicates a general trend of urea stabilization through cocrystallization. nsf.govrsc.org
The solubility of these cocrystals is also a key area of comparison. The significantly lower solubility of this compound compared to pure urea is a defining characteristic that contributes to its slow-release properties. irb.hrmdpi.com
Interactive Data Table: Thermal Stability of Urea and Urea-Salt Cocrystals
| Compound | Melting Point/Decomposition Onset (°C) |
| Urea | ~132 mdpi.comnsf.gov |
| This compound ([Ca(urea)4]SO4) | Peak at 132°C is absent; stable to higher temperatures mdpi.comnsf.gov |
| Magnesium Sulfate-Urea Cocrystal | ~210 nsf.govrsc.org |
| Calcium Dihydrogen Phosphate-Urea Cocrystal | ~197 rsc.org |
| Calcium Nitrate-Urea Cocrystal | ~155 rsc.org |
Comparative Chemical Reactivity and Degradation Profiles
The chemical reactivity and degradation of urea are significantly altered upon forming a cocrystal with calcium sulfate. The primary degradation pathway for urea in the environment is hydrolysis, which can be influenced by factors such as temperature and pH. researchgate.net The formation of the this compound cocrystal structure makes the urea molecules less accessible for hydrolysis and enzymatic degradation by urease. mdpi.com
Compared to pure urea, which can lead to rapid ammonia volatilization, this compound exhibits a much slower and delayed release of ammonia. nsf.govrsc.org This is attributed to a combination of factors including its lower solubility and the potential for the sulfate anion to inhibit urease activity. nsf.gov
Studies comparing ammonia emissions from urea and various urea-salt cocrystals have shown that cocrystallization is an effective strategy for reducing nitrogen loss. nsf.govrsc.org For example, experiments have demonstrated that ammonia emissions from this compound are remarkably lower and delayed compared to those from pure urea. nsf.gov This improved stability and reduced reactivity are critical for developing more environmentally sound fertilizers.
Q & A
Basic Research Questions
Q. What laboratory methods are recommended for synthesizing and characterizing calcium urea sulfate?
- Synthesis : Use controlled precipitation by reacting urea with calcium sulfate under aqueous conditions. Monitor pH and temperature to optimize yield .
- Characterization : Employ micro-Kjeldahl for nitrogen quantification, X-ray diffraction (XRD) for crystallinity, and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., sulfate ions) .
Q. How can researchers assess the purity and stability of this compound in experimental settings?
- Purity : Conduct elemental analysis (e.g., CHNS-O for C, H, N, S content) and compare results to theoretical values. Use thermogravimetric analysis (TGA) to detect decomposition temperatures .
- Stability : Perform accelerated aging studies under varying humidity and temperature conditions, measuring changes in crystallinity via XRD and mass loss .
Advanced Research Questions
Q. What factorial experimental designs are optimal for evaluating this compound’s efficacy in agricultural systems?
- Use a randomized complete block design (RCBD) with replications to test interactions between nitrogen sources (e.g., urea, ammonium sulfate) and application rates. Include controls for soil type and moisture (e.g., field capacity maintenance) .
- Example: A 6×2 factorial tested nitrogen sources (urea, calcium nitrate, ammonium sulfate) and rates (4.88 vs. 9.76 kg N ha⁻¹) with four replications to assess disease suppression in turfgrass .
Q. How should researchers resolve contradictions in data when comparing this compound to other nitrogen-sulfur fertilizers?
- Identify Confounders : Evaluate soil pH, organic matter, and microbial activity, as these influence nitrogen release rates. For instance, ammonium sulfate outperformed urea in acidic soils due to sulfur’s pH-lowering effect .
- Statistical Reconciliation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to isolate treatment effects. In sunflower trials, regression analysis revealed linear (urea) vs. quadratic (ammonium sulfate) yield responses to nitrogen rates .
Q. What statistical methods are robust for analyzing dose-response relationships in this compound studies?
- Use polynomial regression to model non-linear responses (e.g., quadratic trends in shoot dry weight). Select models based on R² and significance (p ≤ 0.05). For multi-factor experiments, employ mixed-effects models to account for block and replication variance .
Q. How can this compound’s nitrogen release kinetics be optimized under variable soil conditions?
- Conduct soil column experiments with sensors to monitor real-time NH₄⁺ and NO₃⁻ leaching. Compare release profiles in soils with differing cation-exchange capacities (CEC) and organic matter content .
- Example: In sunflower trials, urea’s linear yield increase at 200 mg N kg⁻¹ contrasted with ammonium sulfate’s peak at 147 mg N kg⁻¹, highlighting soil-specific optimization needs .
Methodological Guidance
Q. How to ensure reproducibility in this compound experiments?
- Document all experimental parameters (e.g., soil moisture, temperature, application timing) in supplemental materials. Use standardized protocols for sample preparation and instrumentation .
- Reference Example: A greenhouse study on sunflower growth specified soil pretreatment (5 mg Zn kg⁻¹, 100 mg K kg⁻¹) and drying protocols (65±5°C) to ensure consistency .
Q. What literature search strategies are effective for contextualizing this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
